

# understanding the role of LATS1/2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GA-017    |           |
| Cat. No.:            | B15606594 | Get Quote |

An In-Depth Technical Guide on the Core Role of LATS1/2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of the Hippo signaling pathway, a critical regulator of organ size, tissue homeostasis, and cell fate. As serine/threonine kinases, LATS1/2 act as the primary gatekeepers of the oncogenic transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). Inhibition of LATS1/2 kinase activity prevents the phosphorylation of YAP/TAZ, leading to their nuclear translocation and the activation of a gene expression program that promotes cell proliferation and survival. This mechanism has positioned LATS1/2 as a key therapeutic target. While LATS1/2 are considered tumor suppressors, their pharmacological inhibition holds significant promise for regenerative medicine, aiming to enhance tissue repair and regeneration in various contexts, including cardiac, liver, and skin injuries.[1] This guide provides a comprehensive overview of the mechanism of LATS1/2 inhibition, its downstream consequences, relevant quantitative data on pharmacological inhibitors, and detailed experimental protocols for its study.

# The Hippo Signaling Pathway and the Role of LATS1/2

The canonical Hippo pathway is a kinase cascade that tightly controls cell proliferation and apoptosis.[2] Upstream signals, such as cell-cell contact, mechanical stress, and G-protein

### Foundational & Exploratory





coupled receptor (GPCR) signaling, activate the core kinases Mammalian Ste20-like kinases 1 and 2 (MST1/2).[2][3] MST1/2, in complex with the scaffold protein SAV1, then phosphorylate and activate LATS1 and LATS2.[2][4]

Activated LATS1/2 are responsible for the inhibitory phosphorylation of the downstream effectors YAP and TAZ.[4] This phosphorylation event occurs on multiple serine residues and has two major consequences:

- Cytoplasmic Sequestration: Phosphorylation creates a binding site for 14-3-3 proteins, which retain YAP/TAZ in the cytoplasm, preventing their entry into the nucleus.[2]
- Proteasomal Degradation: Phosphorylation primes YAP/TAZ for subsequent phosphorylation by Casein Kinase 1 (CK1), leading to their ubiquitination by the SCFβ-TrCP E3 ligase complex and subsequent degradation.[2]

When LATS1/2 are inhibited, this phosphorylation cascade is blocked. Unphosphorylated YAP/TAZ are free to translocate into the nucleus, where they associate with TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation (e.g., CTGF, CYR61) and survival.[1][5]





Click to download full resolution via product page

Caption: The Hippo Signaling Pathway and the Action of LATS1/2 Inhibitors.



## **Quantitative Data on LATS1/2 Inhibitors**

The development of small molecule inhibitors targeting LATS1/2 has accelerated research into the therapeutic potential of modulating the Hippo pathway. These compounds are primarily ATP-competitive inhibitors.[6] Below is a summary of publicly available data for several key inhibitors.

| Inhibitor        | LATS1<br>IC50 (nM) | LATS2<br>IC50 (nM) | Cellular<br>EC50 /<br>IC50 (nM) | Cell Line       | Assay<br>Type                           | Referenc<br>e(s) |
|------------------|--------------------|--------------------|---------------------------------|-----------------|-----------------------------------------|------------------|
| GA-017           | 4.10               | 3.92               | -                               | -               | Biochemic<br>al                         | [7][8]           |
| TRULI            | 0.2                | 0.2                | 510                             | HEK293A         | Kinase<br>Assay (p-<br>YAP)             | [6][7]           |
| TDI-<br>011536   | <1                 | <1                 | ~300 (p-<br>YAP<br>reduction)   | hESC-RPE        | Western<br>Blot                         | [9]              |
| VT02956          | 0.76               | 0.52               | 160                             | HEK293A         | p-YAP<br>Inhibition                     | [7][10]          |
| LATS1/2-<br>IN-1 | 4.4                | 5.5                | 136<br>(LATS1),<br>36 (LATS2)   | -               | NanoBRET                                | [7]              |
| NIBR-LTSi        | -                  | -                  | -                               | -               | Orally<br>available<br>tool<br>compound | [11]             |
| LPi-1            | -                  | -                  | -                               | Hepatocyte<br>s | ELISA-<br>based<br>screen               | [12]             |

Note:  $IC_{50}/EC_{50}$  values can vary significantly based on assay conditions, such as ATP concentration. For example, the  $IC_{50}$  of TRULI for LATS1 increases from 0.2 nM at 10  $\mu$ M ATP



to 80 nM at 250 μM ATP.[6]

# **Experimental Protocols**

Validating the activity of LATS1/2 inhibitors requires a multi-faceted approach, combining biochemical assays with cell-based functional readouts.

## In Vitro LATS1/2 Kinase Assay

This assay directly measures the ability of a compound to inhibit LATS kinase activity using a purified substrate.[5]

#### Materials:

- HEK293A cells (or other cell line with endogenous LATS1/2)
- Lysis Buffer (e.g., Mild lysis buffer with protease/phosphatase inhibitors)
- LATS1 or LATS2 antibody for immunoprecipitation (IP)
- Protein A/G magnetic beads
- Recombinant GST-YAP protein (substrate)
- Kinase Buffer (10x)
- ATP solution
- SDS-PAGE reagents and Western Blotting equipment
- Primary antibodies: anti-phospho-YAP (S127), anti-GST, anti-LATS1/2

#### Procedure:

- Cell Lysate Preparation: Culture HEK293A cells to ~80% confluency. Lyse cells in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
- Immunoprecipitation (IP) of LATS1/2: Incubate the cell lysate with a LATS1 or LATS2 antibody overnight at 4°C. Add pre-washed Protein A/G magnetic beads and incubate for 1-2



hours at 4°C to capture the antibody-kinase complex.

- Washing: Use a magnetic rack to pellet the beads. Wash the beads three times with lysis buffer and once with 1x TBS to remove detergents.
- Kinase Reaction: Resuspend the beads in a kinase reaction mix containing kinase buffer, ATP (e.g., 500 μM), recombinant GST-YAP (e.g., 1 μg), and the test inhibitor at various concentrations.
- Incubation: Incubate the reaction at 30°C for 30 minutes with shaking.
- Termination and Analysis: Stop the reaction by adding 4x SDS sample buffer and boiling at 100°C for 5 minutes. Analyze the samples by SDS-PAGE and Western Blotting, probing with an anti-phospho-YAP (S127) antibody to detect substrate phosphorylation. Use anti-GST and anti-LATS1/2 antibodies as loading and IP controls, respectively.

## Western Blot for Phosphorylated YAP (p-YAP)

This cell-based assay validates target engagement by measuring the reduction of YAP phosphorylation upon inhibitor treatment.

#### Materials:

- Cells of interest cultured in appropriate plates
- LATS1/2 inhibitor and vehicle control (e.g., DMSO)
- Lysis Buffer with fresh phosphatase and protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE and Western Blotting equipment
- Primary antibodies: anti-phospho-YAP (S127), anti-total-YAP
- Secondary HRP-conjugated antibody



 Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as its casein phosphoprotein can cause high background.[13]

#### Procedure:

- Cell Treatment: Seed cells and allow them to adhere. Treat cells with a concentration range of the LATS1/2 inhibitor or vehicle for a specified time (e.g., 1-4 hours).
- Lysis: Wash cells with cold PBS and lyse with cold lysis buffer containing phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- Electrophoresis: Denature equal amounts of protein from each sample in SDS-PAGE sample buffer and separate using SDS-PAGE.
- Transfer: Transfer proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane in 5% BSA/TBST for 1 hour at room temperature. Incubate with primary antibodies (anti-p-YAP and anti-total-YAP) overnight at 4°C.
- Detection: Wash the membrane with TBST, incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature, and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities. The primary readout is the ratio of p-YAP to total YAP, which should decrease with effective LATS1/2 inhibition.

## YAP/TAZ-TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex, which is the direct downstream output of LATS1/2 inhibition.[14][15]

#### Materials:

HEK293T or other suitable cells



- TEAD-responsive Firefly Luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
- Constitutive Renilla Luciferase control plasmid (for normalization)
- Transfection reagent
- 96-well white, clear-bottom plates
- Dual-Luciferase® Reporter Assay System
- Luminometer

#### Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density that will be sub-confluent during the assay.
- Co-transfection: The next day, co-transfect each well with the 8xGTIIC-luciferase reporter and the Renilla luciferase control plasmid using a suitable transfection reagent.
- Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the LATS1/2 inhibitor or vehicle control.
- Incubation: Incubate for an additional 18-24 hours.
- Lysis and Measurement: Wash cells with PBS and lyse them using Passive Lysis Buffer.
   Measure Firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase kit manufacturer's protocol.
- Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
   Calculate the fold change in reporter activity relative to the vehicle-treated control.

# Mandatory Visualizations Experimental Workflow for LATS1/2 Inhibitor Validation

The validation of a potential LATS1/2 inhibitor follows a logical progression from initial biochemical screening to cell-based target engagement and finally to functional phenotypic assays.





Click to download full resolution via product page

**Caption:** A typical experimental workflow for identifying and validating LATS1/2 inhibitors.



### Conclusion

The inhibition of LATS1/2 kinases is a powerful strategy to unleash the proliferative potential controlled by the Hippo pathway effectors YAP and TAZ. This mechanism presents a fascinating duality in drug development: a potential risk in oncology due to the tumor-suppressive nature of LATS1/2, but a significant opportunity in regenerative medicine where controlled cell proliferation is desired. The continued development of potent and selective small molecule inhibitors, coupled with robust biochemical and cell-based validation assays, will be crucial for translating the therapeutic potential of LATS1/2 inhibition into clinical applications. This guide provides the foundational knowledge and methodological framework for researchers and drug developers to effectively explore this promising therapeutic target.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-radioactive LATS in vitro Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of Lats kinases may promote Yap-dependent proliferation in postmitotic mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs - PMC [pmc.ncbi.nlm.nih.gov]



- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery and Optimization of Selective Inhibitors of Large Tumor Suppressor Kinases LATS1 and 2 for In Vivo Investigation of the Hippo-YAP Pathway in Tissue Regeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological targeting of large tumor suppressor kinases (LATS) 1 and 2 augments tissue repair and regeneration PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the role of LATS1/2 inhibition].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15606594#understanding-the-role-of-lats1-2-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com